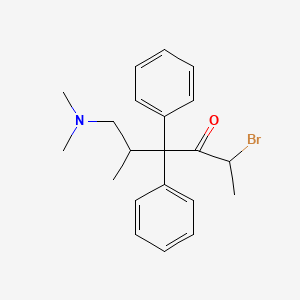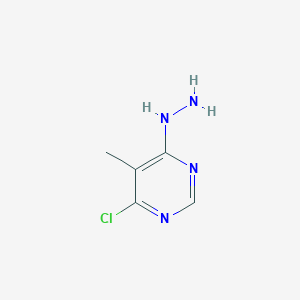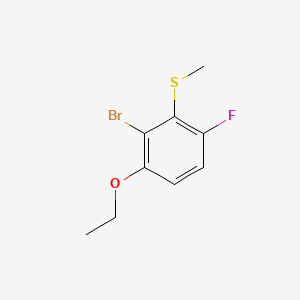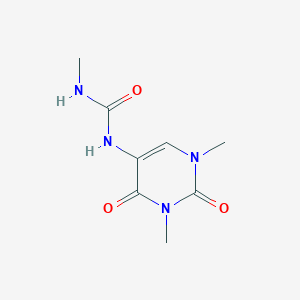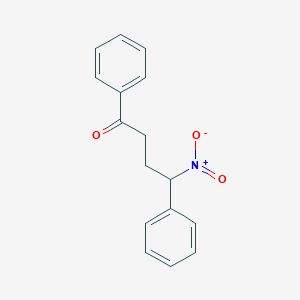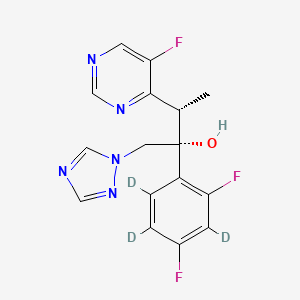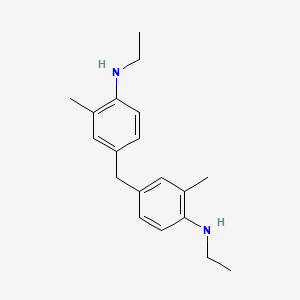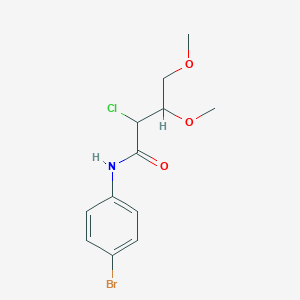
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom, and two methoxy groups attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chloro-3,4-dimethoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different halogens or other substituents.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar structure with a thiazole ring instead of the butanamide backbone.
4-bromophenylacetic acid: Contains a bromophenyl group but lacks the amide and methoxy functionalities.
Uniqueness
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) and methoxy groups make it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
7468-07-7 |
|---|---|
Molekularformel |
C12H15BrClNO3 |
Molekulargewicht |
336.61 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide |
InChI |
InChI=1S/C12H15BrClNO3/c1-17-7-10(18-2)11(14)12(16)15-9-5-3-8(13)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
POFFKFJTJWAGOY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(C(=O)NC1=CC=C(C=C1)Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


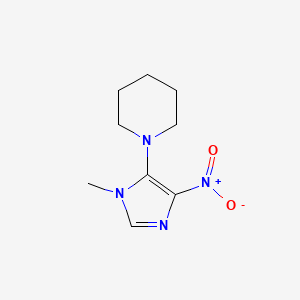
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

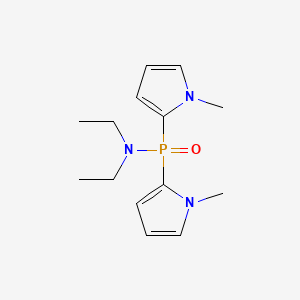
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
